Cas no 2679938-92-0 ((2S)-2-(3-methoxyphenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}acetic acid)

(2S)-2-(3-methoxyphenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}acetic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-28282042
- (2S)-2-(3-methoxyphenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid
- 2679938-92-0
- (2S)-2-(3-methoxyphenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}acetic acid
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- Inchi: 1S/C13H15NO5/c1-3-7-19-13(17)14-11(12(15)16)9-5-4-6-10(8-9)18-2/h3-6,8,11H,1,7H2,2H3,(H,14,17)(H,15,16)/t11-/m0/s1
- InChI Key: WBGOJSSOJWCGEL-NSHDSACASA-N
- SMILES: O(C)C1=CC=CC(=C1)[C@@H](C(=O)O)NC(=O)OCC=C
Computed Properties
- Exact Mass: 265.09502258g/mol
- Monoisotopic Mass: 265.09502258g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 7
- Complexity: 331
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 84.9Ų
(2S)-2-(3-methoxyphenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28282042-1g |
(2S)-2-(3-methoxyphenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid |
2679938-92-0 | 1g |
$1572.0 | 2023-09-09 | ||
Enamine | EN300-28282042-0.1g |
(2S)-2-(3-methoxyphenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid |
2679938-92-0 | 95.0% | 0.1g |
$1384.0 | 2025-03-19 | |
Enamine | EN300-28282042-0.25g |
(2S)-2-(3-methoxyphenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid |
2679938-92-0 | 95.0% | 0.25g |
$1447.0 | 2025-03-19 | |
Enamine | EN300-28282042-0.5g |
(2S)-2-(3-methoxyphenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid |
2679938-92-0 | 95.0% | 0.5g |
$1509.0 | 2025-03-19 | |
Enamine | EN300-28282042-0.05g |
(2S)-2-(3-methoxyphenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid |
2679938-92-0 | 95.0% | 0.05g |
$1320.0 | 2025-03-19 | |
Enamine | EN300-28282042-1.0g |
(2S)-2-(3-methoxyphenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid |
2679938-92-0 | 95.0% | 1.0g |
$1572.0 | 2025-03-19 | |
Enamine | EN300-28282042-5g |
(2S)-2-(3-methoxyphenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid |
2679938-92-0 | 5g |
$4557.0 | 2023-09-09 | ||
Enamine | EN300-28282042-10.0g |
(2S)-2-(3-methoxyphenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid |
2679938-92-0 | 95.0% | 10.0g |
$6758.0 | 2025-03-19 | |
Enamine | EN300-28282042-2.5g |
(2S)-2-(3-methoxyphenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid |
2679938-92-0 | 95.0% | 2.5g |
$3080.0 | 2025-03-19 | |
Enamine | EN300-28282042-5.0g |
(2S)-2-(3-methoxyphenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid |
2679938-92-0 | 95.0% | 5.0g |
$4557.0 | 2025-03-19 |
(2S)-2-(3-methoxyphenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}acetic acid Related Literature
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Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
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Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
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Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
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Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
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Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737
Additional information on (2S)-2-(3-methoxyphenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}acetic acid
Introduction to (2S)-2-(3-methoxyphenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}acetic Acid (CAS No. 2679938-92-0)
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development. Among these, (2S)-2-(3-methoxyphenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}acetic acid (CAS No. 2679938-92-0) stands out due to its unique structural and functional properties. This compound has garnered significant attention in the scientific community for its potential applications in medicinal chemistry and drug design. The intricate molecular architecture of this compound, characterized by a chiral center and multiple functional groups, makes it a promising candidate for further exploration.
The name of the compound itself provides valuable insights into its chemical nature. The presence of a (2S) configuration indicates the stereochemical orientation of the chiral center, which is crucial for its biological activity. Additionally, the 3-methoxyphenyl moiety suggests the incorporation of an aromatic ring with a methoxy substituent, which can influence the compound's solubility, stability, and interactions with biological targets. The (prop-2-en-1-yloxy)carbonylamino group adds complexity to the molecule, introducing both an ester and an amine functionality. These features collectively contribute to the compound's versatility in various chemical reactions and biological assays.
In recent years, there has been a growing interest in chiral compounds for their role in developing enantiomerically pure drugs. The enantiomeric purity of (2S)-2-(3-methoxyphenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}acetic acid is particularly significant, as it can affect the pharmacokinetics and therapeutic efficacy of drugs derived from this compound. Researchers have been exploring methods to achieve high enantiomeric purity through asymmetric synthesis, which is essential for ensuring the safety and effectiveness of pharmaceuticals.
The functional groups present in this compound make it a valuable intermediate in organic synthesis. The ester group can undergo various transformations, such as hydrolysis or transesterification, to yield different derivatives. These derivatives can then be further modified to create novel compounds with enhanced biological activity. Similarly, the amine group provides a site for coupling reactions, allowing for the attachment of other functional moieties. This flexibility makes (2S)-2-(3-methoxyphenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}acetic acid a versatile building block in drug discovery.
Recent studies have highlighted the potential of this compound in addressing various therapeutic challenges. For instance, researchers have investigated its role in developing inhibitors for enzymes involved in inflammatory pathways. The 3-methoxyphenyl moiety has been shown to interact with specific residues in enzyme active sites, modulating their activity. This interaction can lead to the development of novel anti-inflammatory agents that offer improved efficacy and reduced side effects compared to existing treatments.
Another area of interest is the use of (2S)-2-(3-methoxyphenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}acetic acid in designing kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are often implicated in diseases such as cancer. By targeting specific kinases with high selectivity, it may be possible to develop therapies that disrupt abnormal signaling networks without affecting normal cellular processes. The unique structural features of this compound make it an attractive candidate for developing such inhibitors.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Modern synthetic techniques have enabled researchers to achieve more efficient and scalable production methods. Advances in catalysis and green chemistry have also contributed to reducing the environmental impact of these processes. These developments are crucial for making pharmaceuticals more sustainable and cost-effective.
In conclusion, (2S)-2-(3-methoxyphenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}acetic acid (CAS No. 2679938-92-0) is a fascinating compound with significant potential in pharmaceutical research. Its unique structure and functional groups make it a valuable tool for developing new drugs targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing medical science.
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